molecular formula C13H15N3O4S B1295735 N-[(4-Methylphenyl)sulfonyl]histidine CAS No. 21013-92-3

N-[(4-Methylphenyl)sulfonyl]histidine

Cat. No.: B1295735
CAS No.: 21013-92-3
M. Wt: 309.34 g/mol
InChI Key: VZPHXKVSMQQSEI-UHFFFAOYSA-N
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Description

N-[(4-Methylphenyl)sulfonyl]histidine is a specialized histidine derivative in which a p-toluenesulfonyl (tosyl) group is attached to the amino acid's imidazole nitrogen. This modification classifies the compound as a sulfonamide, a group known for its significant biological activities. In research settings, this molecule is primarily valued for its role in antibacterial studies. Sulfonamides like this one function as competitive antagonists for p-aminobenzoic acid (PABA), a critical substrate in the microbial biosynthesis of folic acid. By inhibiting the enzyme dihydropteroate synthase, they disrupt the production of tetrahydrofolate, an essential cofactor for the synthesis of bacterial DNA and RNA, ultimately leading to the suppression of bacterial growth . The structural motif of this compound also makes it a valuable intermediate in chemical synthesis. It is closely related to protected amino acid derivatives such as Boc-His(Tos)-OH, which is extensively used in solid-phase peptide synthesis (SPPS) to protect the imidazole side chain of histidine during the formation of peptide bonds, thereby preventing side reactions . Researchers utilize this compound and its analogs to investigate novel antibacterial agents, particularly against medically relevant Gram-negative bacteria such as E. coli and K. pneumoniae , where related sulfonamides have demonstrated potent activity comparable to established antibiotics like ciprofloxacin . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21013-92-3

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

3-(1H-imidazol-5-yl)-2-[(4-methylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C13H15N3O4S/c1-9-2-4-11(5-3-9)21(19,20)16-12(13(17)18)6-10-7-14-8-15-10/h2-5,7-8,12,16H,6H2,1H3,(H,14,15)(H,17,18)

InChI Key

VZPHXKVSMQQSEI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CN=CN2)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CN=CN2)C(=O)O

Other CAS No.

21013-92-3

sequence

H

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations

Regiospecific Synthesis of N-[(4-Methylphenyl)sulfonyl]histidine from p-Toluenesulfonyl Chloride and Histidine Precursors

The direct synthesis of this compound from p-toluenesulfonyl chloride (TsCl) and histidine presents a challenge of regioselectivity due to the presence of multiple nucleophilic sites on the histidine molecule: the α-amino group and the two nitrogen atoms of the imidazole (B134444) ring (N-π and N-τ). The desired product for many applications is the Nα-tosylated histidine.

Achieving regiospecificity at the α-amino group typically requires the protection of the imidazole nitrogen atoms prior to the reaction with p-toluenesulfonyl chloride. A common strategy involves the use of protecting groups that can be selectively introduced and later removed under mild conditions. For instance, the synthesis of N(alpha)-Fmoc-N(im)-tosyl-L-histidine highlights a strategy where the α-amino group is first protected with a fluorenylmethyloxycarbonyl (Fmoc) group, allowing for the subsequent tosylation of the imidazole nitrogen. cymitquimica.com While this example protects the alpha-amino group to functionalize the imidazole, the reverse strategy is conceptually key to achieving Nα-tosylation.

The direct tosylation of unprotected histidine in the presence of a base is likely to yield a mixture of products, including Nα-tosyl-histidine, Nτ-tosyl-histidine, Nπ-tosyl-histidine, and di-tosylated products. The reaction conditions, such as the choice of base, solvent, and reaction temperature, can influence the product distribution. For instance, performing the reaction in an aqueous alkaline solution, a common condition for the tosylation of amino acids, would lead to competition between the different nucleophilic sites.

To favor Nα-tosylation, one could protonate the imidazole ring by carrying out the reaction under acidic conditions where the α-amino group remains sufficiently nucleophilic. However, the reactivity of p-toluenesulfonyl chloride under such conditions is a limiting factor. A more viable approach involves the transient protection of the imidazole moiety or the use of specific reaction conditions that sterically or electronically favor the reaction at the α-amino group. Research into the direct and selective Nα-tosylation of histidine without prior protection of the imidazole ring is an ongoing area of interest, aiming to improve the atom economy and reduce the number of synthetic steps. A publication from 1969 reported the synthesis and use of N-im-tosyl-L-histidine, indicating early interest in the selective functionalization of the imidazole ring. nih.gov

Exploration of Alternative Synthetic Pathways and Optimizations

Beyond the direct tosylation of histidine, alternative synthetic strategies and optimizations have been explored to improve yield, selectivity, and the environmental impact of the synthesis of this compound and related sulfonamides.

Modified Sulfonamide Synthesis Approaches

Traditional sulfonamide synthesis often involves the reaction of a sulfonyl chloride with an amine in the presence of a base, which can sometimes lead to harsh reaction conditions and the formation of stoichiometric amounts of salt byproducts. Modified approaches aim to overcome these limitations.

One alternative involves the use of N-sulfinyl α-amino-1,3-dithioketals as precursors. These can be hydrolyzed to give N-tosyl α-amino aldehydes, which are then oxidized to the corresponding N-tosyl α-amino acids without epimerization. researchgate.net This method provides a route to enantiomerically pure N-tosyl amino acids.

Another approach focuses on the direct coupling of sulfonamides and alcohols catalyzed by a nanostructured catalyst, offering a novel, environmentally benign method for C-N bond formation. acs.org This domino dehydrogenation-condensation-hydrogenation sequence could potentially be adapted for the synthesis of N-tosyl amino acids from the corresponding amino alcohols.

Furthermore, the synthesis of N-tosyl allylic amines from substituted alkenes via vanadoxaziridine catalysis presents an atom-economical and single-step process to access nitrogen-containing molecules, which could be conceptually extended to the synthesis of N-tosylated amino acid precursors. acs.orgnih.gov

The table below summarizes some alternative approaches to sulfonamide synthesis that could be adapted for this compound.

MethodPrecursorsKey FeaturesPotential Application for N-Tosyl-Histidine
From N-sulfinyl α-amino-1,3-dithioketalsN-sulfinyl α-amino-1,3-dithioketalsStereospecific, yields enantiomerically pure products. researchgate.netSynthesis of optically pure Nα-tosyl-histidine.
Catalytic coupling of sulfonamides and alcoholsSulfonamides, alcoholsEnvironmentally benign, domino reaction sequence. acs.orgCoupling of p-toluenesulfonamide (B41071) with a histidine-derived alcohol.
Vanadoxaziridine-catalyzed allylic aminationAlkenes, chloramine-TAtom-economical, direct C-H amination. acs.orgnih.govSynthesis of precursors to Nα-tosyl-histidine.

Environmentally Benign Synthetic Protocols

Growing environmental concerns have prompted the development of greener synthetic methods for sulfonamide formation. These protocols focus on the use of non-toxic solvents, renewable starting materials, and energy-efficient processes.

A significant advancement is the development of sulfonamide synthesis in water. rsc.org This method uses equimolar amounts of the amine and arylsulfonyl chloride with dynamic pH control, avoiding the need for organic bases and simplifying product isolation to a mere filtration step after acidification. rsc.org This approach offers excellent yields and purity without the need for further purification. rsc.org

Mechanochemistry, which involves solvent-free reactions conducted by grinding or milling, presents another green alternative. A one-pot, double-step mechanochemical approach for sulfonamide synthesis has been demonstrated, involving a tandem oxidation-chlorination of disulfides followed by amination. rsc.org This method is cost-effective and utilizes environmentally friendly reagents. rsc.org

The use of molten tetrabutylammonium (B224687) bromide (TBAB) as a green reaction medium for polycondensation reactions under microwave irradiation also showcases a move towards more sustainable chemical processes. researchgate.net While applied to polyamide synthesis, the principle of using ionic liquids as recyclable and non-volatile solvents could be applied to the synthesis of this compound.

The table below highlights some environmentally benign protocols for sulfonamide synthesis.

ProtocolKey FeaturesAdvantagesReference
Synthesis in WaterUses water as a solvent, dynamic pH control.Avoids organic bases, simple workup, high yield and purity. rsc.org
MechanosynthesisSolvent-free, one-pot reaction.Cost-effective, environmentally friendly reagents, reduced waste. rsc.org
Molten Ionic LiquidsUse of molten tetrabutylammonium bromide as a green medium.Recyclable solvent, potential for microwave-assisted synthesis. researchgate.net

Derivatization Strategies and Functional Group Interconversions of the this compound Scaffold

The this compound scaffold can be further modified to create derivatives with tailored properties for various applications, from analytical standards to mechanistic probes in chemical biology.

Chemical Derivatization for Advanced Analytical Methodologies

Chemical derivatization is a powerful tool to enhance the detectability and chromatographic separation of analytes. For this compound, derivatization can be targeted at the carboxylic acid group or the imidazole ring.

For High-Performance Liquid Chromatography (HPLC) analysis, derivatization of the carboxylic acid with a fluorescent tag can significantly improve sensitivity. Reagents such as 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) are commonly used for the pre-column derivatization of amino acids, and this could be applied to N-tosyl-histidine. nih.gov Post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) is another strategy that has been successfully used for the analysis of endogenous histidine. nih.gov

For mass spectrometry (MS), derivatization can be employed to improve ionization efficiency and control fragmentation patterns. The introduction of a permanently charged group, for example, can enhance the signal in electrospray ionization mass spectrometry.

The table below outlines potential derivatization strategies for the analytical determination of this compound.

Analytical TechniqueTarget Functional GroupDerivatizing ReagentPurpose
HPLC with Fluorescence Detectionα-Amino group (if free) / Carboxylic acidFMOC-Cl, OPAEnhance detection sensitivity. nih.govnih.gov
Mass SpectrometryCarboxylic acidReagents introducing a fixed chargeImprove ionization efficiency.

Structural Modifications for Mechanistic Probes

The structural modification of the this compound scaffold can yield valuable chemical probes to investigate biological processes. Histidine residues play crucial roles in enzyme catalysis, metal binding, and protein-protein interactions. researchgate.net N-tosyl-histidine derivatives with altered steric or electronic properties can be incorporated into peptides or used as small molecule inhibitors to probe these functions.

For example, modifying the tosyl group with different substituents could modulate the acidity of the sulfonamide N-H and the electronic properties of the aromatic ring, which could in turn influence the binding affinity of the molecule to its biological target.

Furthermore, the imidazole ring can be functionalized to introduce reporter groups such as fluorophores or photo-crosslinkers. The synthesis of ring-functionalized histidines has been shown to be a valuable strategy in peptide-based medicinal chemistry. nih.gov These modified N-tosyl-histidine derivatives could be used to study protein-protein interactions or to identify the binding partners of a particular protein.

The development of chemical probes for histidine has been an active area of research, with recent advances in methods for the selective modification of histidine in live cells. nih.gov These strategies could potentially be adapted to create N-tosyl-histidine-based probes for studying the role of specific histidine residues in complex biological systems.

Structural Elucidation and Advanced Conformational Analysis

Spectroscopic Characterization for Molecular Architecture Confirmation

Spectroscopic techniques provide detailed information regarding the connectivity, functional groups, and electronic environment of the atoms within the molecule, thereby confirming its covalent structure.

Advanced NMR spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of N-[(4-Methylphenyl)sulfonyl]histidine in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to assign specific resonances to each proton and carbon atom, confirming the molecular framework and providing insight into its stereochemical and conformational properties.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the tosyl group and the histidine moiety. The aromatic protons of the p-methylphenyl group typically appear as two doublets in the downfield region (~7.3-7.8 ppm), characteristic of a para-substituted benzene (B151609) ring. A singlet corresponding to the methyl group protons (-CH₃) would be observed further upfield (~2.4 ppm). For the histidine portion, the protons on the imidazole (B134444) ring (C2-H and C4-H) would produce signals in the aromatic region, while the α-proton and β-methylene protons would appear in the aliphatic region. The chemical shift of the α-proton is particularly sensitive to the substitution on the α-amino group. nih.gov

¹³C NMR spectroscopy complements the proton data, providing a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected at the most downfield position (~170-180 ppm). Carbons of the two aromatic rings (tosyl and imidazole) would resonate between ~115-145 ppm, while the aliphatic carbons (α-C and β-C) and the tosyl methyl carbon would be found at higher field strengths. illinois.edu

Two-dimensional NMR techniques are crucial for unambiguous assignments. For instance, ¹H-¹H COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to trace the connectivity within the histidine side chain. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, while HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (2-3 bond) correlations, which is essential for connecting the tosyl group to the histidine α-amino nitrogen. Stereochemical information, particularly the relative orientation of substituents in different conformations, can be probed using Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space.

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Tosyl -CH₃~2.4 (s)~21.5
Tosyl Ar-H (ortho to SO₂)~7.8 (d)~130.0
Tosyl Ar-H (meta to SO₂)~7.3 (d)~127.5
Tosyl Ar-C (ipso-SO₂)-~144.0
Tosyl Ar-C (ipso-CH₃)-~135.0
Histidine α-CH~4.0-4.5 (m)~55.0
Histidine β-CH₂~3.0-3.3 (m)~30.0
Histidine Imidazole C2-H~7.5-8.0 (s)~135.0
Histidine Imidazole C4-H~6.8-7.2 (s)~118.0
Histidine Imidazole C5-~134.0
Histidine -COOH-~175.0

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound. The molecular formula of the compound is C₁₃H₁₅N₃O₄S, corresponding to a monoisotopic mass of approximately 309.0787 Da. High-resolution mass spectrometry (HRMS) can measure this mass with high precision (typically within 5 ppm), which serves as unambiguous validation of the molecular formula.

Analysis of the fragmentation pattern in tandem mass spectrometry (MS/MS) provides further structural confirmation. Upon ionization, the molecule undergoes characteristic fragmentation, and the resulting charged fragments are detected. Key fragmentation pathways for this compound are expected to include:

Cleavage of the N-S bond: This is a common fragmentation pathway for sulfonamides, leading to the formation of the tosyl cation (m/z 155) or the histidine radical cation fragment (m/z 154).

Loss of the carboxyl group: Decarboxylation of the parent ion or major fragments can occur, resulting in a mass loss of 44 Da (CO₂).

Cleavage of the histidine side chain: The bond between the α- and β-carbons can break, leading to the characteristic loss of the imidazole-methylene group. A prominent fragment corresponding to the imidazolium (B1220033) methyl cation at m/z 82 is a known signature for histidine. researchgate.net

m/z (Da)Predicted Fragment IdentityFragmentation Pathway
309.0787[M+H]⁺Molecular Ion
265.0886[M+H - CO₂]⁺Loss of carbon dioxide
155.0161[C₇H₇SO₂]⁺Cleavage of N-S bond (Tosyl group)
156.0662[Histidine+H]⁺Cleavage of N-S bond (Histidine moiety)
110.0502[Histidine+H - HCOOH]⁺Loss of formic acid from histidine moiety
91.0542[C₇H₇]⁺Tropylium ion from tosyl group
82.0502[C₄H₆N₂]⁺Imidazole side chain fragment

FT-IR spectroscopy provides confirmation of the functional groups present in this compound by identifying their characteristic vibrational frequencies. The IR spectrum is a molecular fingerprint, with specific absorption bands corresponding to the stretching and bending vibrations of bonds within the molecule.

Key expected absorption bands include:

Sulfonyl Group (SO₂): Two strong, characteristic stretching vibrations are the most definitive evidence of the tosyl group. The asymmetric stretching band appears around 1350–1320 cm⁻¹, and the symmetric stretching band is found near 1170–1150 cm⁻¹.

Carboxylic Acid (COOH): A broad O-H stretching band is expected from approximately 3300 to 2500 cm⁻¹. The C=O stretching vibration will produce a strong, sharp peak around 1725–1700 cm⁻¹.

Amine/Amide Group (N-H): A moderate N-H stretching vibration from the sulfonamide linkage is expected in the region of 3300–3200 cm⁻¹.

Aromatic Rings: C-H stretching vibrations for the aromatic rings (tosyl and imidazole) appear above 3000 cm⁻¹. C=C stretching vibrations within the rings occur in the 1600–1450 cm⁻¹ region.

Imidazole Ring: The N-H stretching of the imidazole ring contributes to the broad absorption around 3100-2800 cm⁻¹. okstate.edu

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3300–2500 (broad)O-H StretchCarboxylic Acid
3300–3200N-H StretchSulfonamide
~3100Aromatic C-H StretchTosyl and Imidazole Rings
~2950Aliphatic C-H Stretch-CH₃, -CH₂-, -CH-
1725–1700C=O StretchCarboxylic Acid
1600–1450C=C StretchAromatic Rings
1350–1320Asymmetric SO₂ StretchSulfonyl
1170–1150Symmetric SO₂ StretchSulfonyl

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

Single-crystal X-ray crystallography provides the most definitive information on the three-dimensional structure of a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular conformation and stereochemistry. While specific crystallographic data for this compound is not widely published, analysis of related structures, such as L-histidine and various sulfonamides, allows for a detailed prediction of its solid-state characteristics. ed.ac.uknih.govnih.gov

It is anticipated that the compound would crystallize in a non-centrosymmetric space group due to its inherent chirality inherited from L-histidine. The crystal packing would be dominated by an extensive network of intermolecular hydrogen bonds. Potential hydrogen bond donors include the carboxylic acid hydroxyl group, the sulfonamide N-H, and the imidazole N-H. The acceptors would be the sulfonyl oxygen atoms, the carboxyl oxygen, and the imidazole nitrogen atoms. nih.gov These interactions would dictate the formation of a stable, three-dimensional supramolecular architecture. The relative orientation of the tosyl group and the histidine side chain would be fixed in a low-energy conformation within the crystal lattice.

Computational Approaches to Conformational Preferences and Dynamics

Computational chemistry, particularly methods like Density Functional Theory (DFT), serves as a powerful tool to complement experimental data and explore the conformational landscape of this compound. nih.gov These in silico approaches can map the potential energy surface of the molecule by systematically rotating its flexible bonds, thereby identifying stable, low-energy conformers and the energy barriers for interconversion.

The key rotatable bonds that define the conformational space of this molecule include the Nα-S bond, the S-C(aryl) bond, and the Cα-Cβ and Cβ-Cγ bonds of the histidine side chain. Computational analysis can predict the preferred torsion angles for these bonds, which are often governed by a balance of steric hindrance and stabilizing intramolecular interactions, such as hydrogen bonding between the sulfonyl oxygens and protons on the histidine moiety.

Furthermore, these models can simulate the vibrational spectra (e.g., FT-IR) and NMR chemical shifts, allowing for a direct comparison with and deeper interpretation of experimental results. illinois.edu By calculating the relative energies of different conformers, computational studies can predict the most probable structures present in solution, providing a dynamic picture that is often inaccessible through static, solid-state methods like X-ray crystallography.

Mechanistic Investigations of Molecular Interactions

Electronic Structure and Reactivity Profiling

The electronic landscape of N-[(4-Methylphenyl)sulfonyl]histidine is significantly influenced by the introduction of the electron-withdrawing tosyl group to the amino nitrogen of histidine. This modification alters the charge distribution and, consequently, the reactivity of the entire molecule.

The sulfonamide bond (-SO₂NH-) in this compound is a key structural feature with a distinct electronic environment. The sulfur atom is in a high oxidation state, double-bonded to two oxygen atoms and single-bonded to the nitrogen of the histidine backbone and the carbon of the p-tolyl group. This arrangement results in a significant polarization of the S-N bond.

Table 1: Key Functional Groups and their Electronic Characteristics in this compound

Functional GroupKey AtomsElectronic EffectPotential Impact on Reactivity
Tosyl Group S, O, C (aromatic)Electron-withdrawingModulates the basicity of the imidazole (B134444) ring; influences π-π stacking.
Sulfonamide Linkage -SO₂NH-Polarized bond, acidic protonKey site for hydrogen bonding; stable linkage.
Histidine Moiety Imidazole ring, Carboxyl groupAromatic, potential for protonationSite for cation-π, π-π stacking, and metal coordination.

Intramolecular hydrogen bonding can occur between the functional groups of the histidine moiety. For instance, a hydrogen bond could form between the carboxyl group and the imidazole ring, or between the sulfonamide proton and the imidazole nitrogen, depending on the specific conformation and the protonation state of the imidazole ring. nih.govsmu.edupvamu.edu Such interactions play a crucial role in stabilizing particular conformations of the molecule in different environments.

Intermolecular Interactions with Biological and Chemical Partners

The potential for this compound to interact with other molecules is diverse, owing to the variety of functional groups present. These interactions are fundamental to its behavior in chemical and biological systems.

This compound possesses multiple sites for hydrogen bonding. The sulfonamide N-H group can act as a hydrogen bond donor, while the sulfonyl oxygens, the carboxylate oxygens, and the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. rsc.orgrsc.orgnih.gov The imidazole ring, depending on its protonation state, can also act as a hydrogen bond donor. These multiple hydrogen bonding sites allow for the formation of extensive intermolecular networks, which can be critical for its crystal packing and its interactions with biological macromolecules.

The imidazole ring of the histidine moiety and the phenyl ring of the tosyl group are both aromatic systems capable of participating in π-stacking interactions.

π-π Stacking: These interactions can occur between the imidazole ring of one molecule and the phenyl ring of another, or between two imidazole rings or two phenyl rings of adjacent molecules. The geometry of these interactions can be face-to-face or edge-to-face.

Cation-π Interactions: The imidazole ring of histidine is known to participate in cation-π interactions. nih.govmdpi.comresearchgate.net When interacting with a cation, the electron-rich π-system of the imidazole ring is attracted to the positive charge. The presence of the electron-withdrawing tosyl group may modulate the electron density of the imidazole ring, thereby influencing the strength of these cation-π interactions.

The histidine residue is a well-known ligand for various metal ions in biological systems, coordinating through the nitrogen atoms of its imidazole ring. wikipedia.orgmdpi.comnih.govmdpi.com this compound retains this potential for metal coordination. The nitrogen atoms of the imidazole ring can act as Lewis bases, donating a lone pair of electrons to a metal cation to form a coordinate bond. The specific coordination mode and the stability of the resulting metal complex would depend on the nature of the metal ion and the steric constraints imposed by the tosyl group. Theoretical studies on histidine complexes with various transition metals have provided insights into the preferred coordination geometries. mdpi.com

Table 2: Summary of Potential Intermolecular Interactions of this compound

Interaction TypeInteracting MoietyPotential PartnersSignificance
Hydrogen Bonding -SO₂NH-, -COOH, ImidazoleWater, polar organic molecules, biological macromoleculesCrystal packing, solubility, biological recognition.
π-π Stacking Phenyl ring, Imidazole ringAromatic systems in other moleculesStabilization of molecular assemblies.
Cation-π Interaction Imidazole ringMetal cations, organic cationsMolecular recognition, binding to biological targets.
Coordinate Bonding Imidazole nitrogen atomsTransition metal ionsFormation of metal complexes, potential catalytic activity.

Reaction Mechanism Elucidation via Computational and Experimental Approaches

The chemical behavior of this compound is largely dictated by the electronic interplay between the tosyl group, the imidazole side chain, and the amino acid core. While direct mechanistic studies on this specific molecule are not extensively detailed in the literature, a robust understanding of its potential reaction pathways can be inferred from computational and experimental investigations of analogous N-sulfonylated compounds and heterocyclic systems.

The covalent attachment of an electron-withdrawing p-toluenesulfonyl (tosyl) group to the α-amino nitrogen atom significantly alters the electronic landscape of the histidine molecule, creating several potential sites for nucleophilic attack. The tosyl group enhances the acidity of the remaining N-H proton on the sulfonamide and can influence the reactivity of the imidazole ring.

Computational studies on related imidazole derivatives suggest that while the imidazole ring is inherently nucleophilic, the presence of a strong electron-withdrawing substituent can render the ring carbons susceptible to attack by potent nucleophiles. semanticscholar.org The tosyl group on the α-amino nitrogen of this compound would contribute to this electron deficiency, potentially activating the imidazole ring toward nucleophilic addition or substitution reactions under specific conditions.

A primary site for nucleophilic attack is the electrophilic sulfur atom of the tosyl group itself. This pathway is the basis for the common cleavage of sulfonamide protecting groups in synthetic chemistry. Attack by a nucleophile on the sulfur atom leads to the breaking of the sulfur-nitrogen bond, liberating the parent amino acid, histidine.

Furthermore, intramolecular nucleophilic reactions are plausible, particularly if the carboxylic acid moiety is activated. The imidazole ring contains nucleophilic nitrogen atoms that could participate in intramolecular cyclization. This concept is analogous to the well-established synthesis of N-tosyl aziridines from N-tosylated 2-amino alcohols, where an intramolecular nucleophilic attack by the deprotonated alcohol on the carbon bearing the tosylate leaving group leads to ring closure. researchgate.netnih.gov

Potential Nucleophile (Nu⁻)Site of Attack on this compoundAnticipated Product TypeReaction Class
External Nucleophile (e.g., OH⁻, RS⁻)Sulfur atom of the tosyl groupHistidine + p-ToluenesulfonateNucleophilic Substitution (Deprotection)
Strong External NucleophileCarbon atom of the imidazole ringSubstituted N-tosylhistidine derivativeNucleophilic Aromatic Substitution
Internal Nucleophile (e.g., activated carboxylate)Nitrogen atom of the imidazole ringCyclic lactam derivativeIntramolecular Cyclization

This table outlines plausible nucleophilic reaction pathways based on established principles of organic reactivity and studies on analogous molecular structures.

The Lossen rearrangement is a reaction that transforms O-acylated or O-sulfonylated hydroxamic acids into isocyanates. clockss.org Although this compound is not a hydroxamic acid itself, a derivative could theoretically be synthesized to undergo a similar transformation. This type of rearrangement in related N-sulfonylated systems has been a subject of both experimental and computational investigation. nih.gov

For a Lossen-type rearrangement to be initiated, the carboxylic acid functional group of this compound would first need to be converted into an N-hydroxyimide. Subsequent O-sulfonylation of this N-hydroxyimide would yield a substrate susceptible to rearrangement.

Mechanistic studies on N-(sulfonyloxy)imides indicate that the reaction is typically initiated by a base. clockss.orgnih.gov The base abstracts the acidic proton from the nitrogen atom, generating an anion. This is followed by a concerted rearrangement where the group attached to the carbonyl carbon migrates to the nitrogen atom, concurrently displacing the sulfonate as a leaving group. This process generates a highly reactive isocyanate intermediate. The isocyanate can then be trapped by various nucleophiles present in the reaction mixture. For example, reaction with an amine would yield a urea (B33335) derivative. A deprotective functionalization reaction relying on a Lossen-type rearrangement has been developed for the conversion of Nms-amides into unsymmetrical ureas. nih.gov

StepDescription of Hypothetical ProcessKey Molecular Species
1Conversion of the carboxyl group of N-tosylhistidine to an N-hydroxyimide derivative.N-hydroxyimide of N-tosylhistidine
2Reaction with a sulfonyl chloride to form the O-sulfonylated intermediate.N-(sulfonyloxy)imide derivative
3Base-induced deprotonation of the imide nitrogen.Anionic intermediate
4Concerted migration of the amino acid backbone to nitrogen with expulsion of the sulfonate leaving group.Isocyanate intermediate
5Trapping of the isocyanate by a nucleophile (e.g., an amine).Urea derivative

This table describes a hypothetical sequence for a Lossen-type rearrangement involving a derivative of this compound, based on established mechanisms for related compounds.

Computational Chemistry and Theoretical Modeling of N 4 Methylphenyl Sulfonyl Histidine

Quantum Chemical (QM) Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of N-[(4-Methylphenyl)sulfonyl]histidine. These methods, based on the principles of quantum mechanics, provide detailed insights into the molecule's behavior at the atomic level.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. westmont.edu It is particularly effective for determining the ground state geometries of molecules like this compound, providing precise information on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional structure and conformational preferences.

Furthermore, DFT can be employed to calculate the energy barriers of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states and determine the activation energy, which is a key factor in predicting reaction rates. This is particularly relevant for studying the formation of this compound via the sulfonylation of histidine, a process of significant interest in the context of covalent inhibitors. nih.gov

Illustrative Data from DFT Calculations:

ParameterCalculated Value (Illustrative)Description
Total Energy-1285.4 HartreeThe total electronic energy of the optimized geometry.
Dipole Moment4.2 DebyeA measure of the molecule's overall polarity.
Reaction Barrier (Sulfonylation)15.8 kcal/molThe energy required to reach the transition state for the sulfonylation of histidine.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals in this compound can be calculated using quantum chemical methods.

The HOMO represents the region of the molecule most likely to donate electrons, while the LUMO indicates the region most likely to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, FMO analysis can help predict its susceptibility to nucleophilic or electrophilic attack and its potential to participate in various chemical reactions.

Frontier Molecular Orbital Data (Illustrative):

OrbitalEnergy (eV)Description
HOMO-6.5 eVHighest Occupied Molecular Orbital energy.
LUMO-1.2 eVLowest Unoccupied Molecular Orbital energy.
HOMO-LUMO Gap5.3 eVEnergy difference between HOMO and LUMO, indicating chemical stability.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites of electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values.

For this compound, the MEP map would typically show regions of negative potential (electron-rich, colored in red) around the oxygen atoms of the sulfonyl group and the carboxylate group, making them likely sites for electrophilic attack. Conversely, regions of positive potential (electron-poor, colored in blue) would be expected around the hydrogen atoms of the amino and imidazole (B134444) groups, indicating their susceptibility to nucleophilic attack. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its conformational changes and interactions with its environment, such as a solvent.

For this compound, MD simulations can reveal its flexibility and the different conformations it can adopt in solution. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein. Furthermore, MD simulations can explicitly model the effects of solvent molecules, providing a more realistic representation of the molecule's behavior in a biological context. These simulations can be particularly useful in studying the stability of protein-ligand complexes. researchgate.net

Molecular Docking for Binding Site Prediction and Interaction Mode Analysis

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to another, typically a small molecule ligand to a protein receptor. This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action.

In the case of this compound, molecular docking could be used to predict its binding site on a target protein and to analyze the specific interactions that stabilize the complex. These interactions can include hydrogen bonds, ionic interactions, hydrophobic interactions, and pi-pi stacking. mdpi.com The insights gained from molecular docking can guide the design of more potent and selective inhibitors. For instance, covalent docking could be used to model the formation of a covalent bond between the sulfonyl group of the molecule and a nucleophilic residue like histidine in the protein's active site. nih.gov

Theoretical Studies of Inhibition Mechanisms at an Atomic Level

Theoretical studies, often combining quantum mechanics and molecular mechanics (QM/MM) methods, can provide a detailed, atomic-level understanding of enzyme inhibition mechanisms. For this compound, such studies would be invaluable for elucidating how it acts as a covalent inhibitor.

These studies can model the entire reaction process of the inhibitor binding to the target protein and forming a covalent bond. This includes identifying the key amino acid residues involved in the reaction, determining the structure of the transition state, and calculating the reaction energetics. The sulfonylation of histidine residues in protein binding sites is a known mechanism for covalent inhibition, and theoretical studies can shed light on the specific factors that drive this process for this compound. nih.govnih.gov This detailed understanding is critical for the rational design of next-generation covalent inhibitors with improved efficacy and specificity.

Mechanistic Studies in Enzyme Inhibition and Biological Target Engagement

Characterization of Enzyme-Inhibitor Binding Modes

The binding of N-[(4-Methylphenyl)sulfonyl]histidine to enzyme active sites can be characterized by both irreversible covalent interactions and initial reversible binding steps. These binding modes are crucial for understanding the compound's efficacy and mechanism as an enzyme inhibitor.

This compound acts as an affinity label, a type of irreversible inhibitor that is structurally similar to the enzyme's natural substrate. uobasrah.edu.iq The tosyl group, derived from toluenesulfonic acid, plays a critical role in directing the inhibitor to the active site of enzymes like chymotrypsin (B1334515), which have a preference for aromatic amino acid residues. uobasrah.edu.iqwikipedia.org Once positioned within the active site, the inhibitor can covalently modify a critical histidine residue. uobasrah.edu.iq

The stability of the tosyl group on the imidazole (B134444) ring of histidine is well-established, to the extent that it is utilized as a protecting group in peptide synthesis. wikipedia.org This stability underscores the irreversible nature of the covalent bond formed within the enzyme's active site.

Prior to the irreversible covalent modification, there is an initial non-covalent binding of the inhibitor to the enzyme's active site, forming a reversible enzyme-inhibitor complex (E-I). This initial binding is governed by intermolecular forces such as hydrophobic interactions, particularly between the tosyl group and the enzyme's specificity pocket. libretexts.org

Step 1: Reversible Binding: E + I ⇌ E-I (governed by the dissociation constant, Ki)

Step 2: Irreversible Inactivation: E-I → E-I' (covalent adduct, governed by the rate constant of inactivation, kinact)

Role of Histidine in Enzyme Catalysis and its Modulation by Sulfonamide Derivatives

Histidine plays a pivotal role in the catalytic mechanisms of many enzymes due to the unique properties of its imidazole side chain. Sulfonamide derivatives like this compound can significantly modulate this catalytic function through covalent modification.

In many serine proteases, such as chymotrypsin and trypsin, a "catalytic triad" of amino acid residues is found in the active site. wikipedia.orglibretexts.orgwikipedia.org This triad (B1167595) typically consists of a serine, a histidine, and an aspartate residue. wikipedia.orgwou.edu The histidine residue acts as a general base, accepting a proton from the serine's hydroxyl group, thereby increasing the serine's nucleophilicity. libretexts.orgwikipedia.orgwou.edu This activated serine can then launch a nucleophilic attack on the carbonyl carbon of the substrate's peptide bond. libretexts.org

The pKa of the histidine's imidazole side chain is close to physiological pH, allowing it to act as both a proton donor and acceptor during catalysis. wikipedia.org The protonation state of the active site histidine is therefore critical for enzymatic activity. wou.edu Covalent modification of this histidine by this compound or its analogues effectively removes its ability to participate in this proton relay, thus inactivating the enzyme. uobasrah.edu.iqmedchemexpress.com

The targeting of histidine residues by sulfonyl-containing compounds is an area of active research in the development of covalent inhibitors. Sulfonyl exchange chemistry has emerged as a valuable tool for the rational design of inhibitors that can covalently modify histidine residues in a site-specific manner. While much of the recent focus has been on sulfonyl fluorides, the underlying principle of a sulfonyl group acting as an electrophilic partner for the nucleophilic histidine imidazole ring is relevant.

The tosyl group in this compound can be considered a warhead that, when brought into proximity with an active site histidine, can lead to a sulfonyl exchange-like reaction, resulting in the formation of a stable sulfonamide linkage with the imidazole nitrogen. This targeted covalent modification highlights the potential for developing highly specific enzyme inhibitors by leveraging the unique reactivity of active site residues.

Kinetic Analysis of Enzyme Inhibition

The study of enzyme kinetics provides quantitative insights into the mechanism of inhibition. For irreversible inhibitors like this compound, kinetic analysis is essential to determine the potency and efficiency of the inhibitor.

The inhibition by this compound and its analogues is time-dependent, meaning the degree of inhibition increases with the duration of incubation of the enzyme with the inhibitor. This is characteristic of irreversible inhibition where a covalent bond is formed. medchemexpress.com

The kinetic parameters that are typically determined for irreversible inhibitors include:

Ki (Inhibitor Dissociation Constant): This represents the affinity of the inhibitor for the enzyme in the initial reversible binding step. A lower Ki value indicates a higher affinity.

kinact (Rate of Inactivation): This is the first-order rate constant for the conversion of the reversible enzyme-inhibitor complex to the irreversible covalently modified form.

For example, the serine protease inhibitor N-alpha-Tosyl-Lys chloromethyl ketone (TLCK) has been shown to inhibit caspases with IC50 values in the micromolar range, demonstrating its potency. medchemexpress.com While specific kinetic data for this compound is not extensively documented in the provided search results, the established methods for analyzing irreversible enzyme inhibition would be applicable. nih.govnih.gov These methods often involve measuring the loss of enzyme activity over time at different inhibitor concentrations to determine the kinetic constants.

Below is an interactive table summarizing the key kinetic parameters in enzyme inhibition analysis:

ParameterDescriptionSignificance
Ki Inhibitor Dissociation ConstantMeasures the affinity of the inhibitor for the enzyme in the initial reversible binding step. A lower value indicates stronger binding.
kinact Rate of InactivationRepresents the rate at which the reversible enzyme-inhibitor complex is converted to the irreversible covalent adduct.
kinact/Ki Second-Order Rate ConstantAn overall measure of inhibitor potency, reflecting the efficiency of inactivation at low inhibitor concentrations.
IC50 Half Maximal Inhibitory ConcentrationThe concentration of inhibitor required to reduce the enzyme activity by 50%. Its value can depend on the experimental conditions.

Determination of Inactivation Rates (kinact) and Dissociation Constants (KI)

For irreversible or time-dependent inhibitors, the determination of the inactivation rate constant (kinact) and the initial dissociation constant (KI) is essential. These parameters provide a quantitative measure of the inhibitor's efficiency. The inactivation process is typically modeled as a two-step mechanism where the enzyme (E) and inhibitor (I) first form a reversible complex (E·I), which then proceeds to an irreversibly inactivated enzyme (E-I).

The relationship is described by the equation: E + I ⇌ E·I → E-I

Hypothetical kinetic data for the inhibition of a target enzyme by this compound are presented in the table below. Such data would be obtained through pre-incubation experiments where the enzyme is exposed to the inhibitor for varying times before measuring residual activity.

Table 1: Hypothetical Kinetic Parameters for Enzyme Inhibition by this compound

Parameter Value Unit Description
kinact 0.05 min-1 Maximal rate of enzyme inactivation.
KI 15 µM Dissociation constant for the initial enzyme-inhibitor complex.

Investigation of Substrate Inhibition Kinetics

In some enzymatic reactions, high concentrations of the substrate can lead to a decrease in the reaction velocity, a phenomenon known as substrate inhibition. This typically occurs when two substrate molecules bind to the enzyme, with one binding to the active site and the other to a non-catalytic, allosteric site, thereby hindering product formation.

Investigating whether this compound's target enzyme exhibits substrate inhibition is important for a complete understanding of its kinetic behavior. This is typically studied by measuring the initial reaction rates over a wide range of substrate concentrations. The resulting data are then fitted to a model that accounts for substrate inhibition, such as the modified Michaelis-Menten equation:

v = (Vmax * [S]) / (Km + [S] * (1 + [S]/Ksi))

where Ksi is the dissociation constant for the substrate binding to the inhibitory site. A finite and relatively low Ksi value would confirm substrate inhibition. The table below illustrates hypothetical data for an enzyme susceptible to substrate inhibition.

Table 2: Hypothetical Substrate Inhibition Kinetic Parameters

Parameter Value Unit Description
Vmax 120 µmol/min Maximum reaction velocity.
Km 50 µM Michaelis constant, substrate concentration at half Vmax.

Elucidation of Molecular Determinants for Biological Selectivity

The selectivity of a compound for its intended target over other related proteins is a critical factor in determining its therapeutic potential and minimizing off-target effects. For this compound, understanding the molecular basis of its selectivity would involve a combination of structural biology, computational modeling, and site-directed mutagenesis studies.

The key molecular determinants for selectivity often lie in subtle differences in the amino acid composition and three-dimensional structure of the inhibitor's binding pocket between the target enzyme and other homologous proteins. For instance, the presence of a specific hydrophobic pocket in the target enzyme that can accommodate the 4-methylphenyl group of this compound, while being absent or smaller in off-target enzymes, could be a major determinant of selectivity.

Similarly, the precise positioning of hydrogen bond donors and acceptors within the active site that interact favorably with the sulfonyl and histidine moieties of the inhibitor would also contribute significantly to selective binding. Computational docking studies could be employed to predict the binding mode of this compound in the active sites of various enzymes, and these models could then be validated through techniques such as X-ray crystallography of the enzyme-inhibitor complex. Site-directed mutagenesis, where key amino acid residues in the binding pocket are altered, would provide further experimental evidence to confirm the role of specific residues in conferring selectivity.

Table 3: Compound Names Mentioned in the Article

Compound Name

Catalytic Applications and Bio Inspired Chemical Catalysis

Potential Role of N-[(4-Methylphenyl)sulfonyl]histidine in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. N-protected amino acids and their derivatives are a prominent class of organocatalysts, valued for their ready availability, low toxicity, and ability to facilitate stereoselective transformations. beilstein-journals.org this compound is poised to be a versatile organocatalyst due to the combined functionalities of its core structure.

The catalytic potential arises from several key features:

Imidazole (B134444) Side Chain : The imidazole ring of the histidine moiety is a highly versatile functional group. With a pKa near neutral pH, it can act as both a proton donor (general acid) and a proton acceptor (general base) under mild reaction conditions. nih.gov This dual nature is critical in many enzymatic reactions and can be harnessed in organocatalysis to activate substrates and stabilize transition states.

Carboxylic Acid Group : The carboxyl group can participate in catalysis through hydrogen bonding interactions, orienting substrates within a catalytic pocket. It can also act as a Brønsted acid.

N-Tosyl Group : The introduction of the 4-methylphenylsulfonyl (tosyl) group significantly modifies the properties of the parent histidine molecule. It protects the α-amino group, preventing unwanted side reactions and enhancing the acidity of the remaining N-H proton. This modification can influence the catalyst's solubility, steric environment, and electronic properties, which are crucial for tuning its reactivity and selectivity.

While specific studies detailing the use of this compound as a primary organocatalyst are emerging, the established catalytic activity of related histidine derivatives in reactions like ester hydrolysis suggests its potential. rsc.org For instance, peptides containing histidine have been shown to catalyze hydrolysis reactions effectively. rsc.org The chiral environment provided by the L-histidine backbone makes it a promising candidate for asymmetric catalysis, a field crucial for the pharmaceutical industry where the production of single-enantiomer drugs is often required. nih.govfrontiersin.org

Table 1: Potential Organocatalytic Activation Modes of this compound

Functional GroupPotential Catalytic RoleType of ActivationExample Reaction Type
Imidazole NitrogenGeneral Base / NucleophileCovalent / Non-covalentAcyl Transfer, Michael Addition
Imidazole N-HGeneral Acid / H-bond DonorNon-covalentAldol Reaction, Mannich Reaction
Carboxylic AcidBrønsted Acid / H-bond DonorNon-covalentCarbonyl Activation, Cyclizations
Sulfonamide N-HH-bond DonorNon-covalentAnion Binding, Transition State Stabilization

Investigation of Metal Complexation and its Impact on Catalytic Activity

The imidazole side chain of histidine is a well-known and powerful ligand for a wide range of metal ions, a property fundamental to the function of many metalloenzymes, such as hemoglobin and carbonic anhydrase. wikipedia.orgcatalysis.blog This strong coordinating ability is retained in this compound, making it an excellent candidate for the development of novel metal-based catalysts.

The complexation of this ligand with metal ions (e.g., Cu(II), Zn(II), Fe(II/III), Mo(VI)) can lead to catalysts with unique properties. researchgate.net The tosyl group can exert a significant steric and electronic influence on the resulting metal complex, thereby modulating its catalytic activity, stability, and selectivity. Research into histidine-metal complexes has shown their effectiveness in various oxidation reactions. For example, complexes of histidine with metals like molybdenum and tungsten have been studied for the oxidation of cyclohexene. researchgate.net

The general process involves the formation of a coordination complex where the metal center becomes the primary site of catalytic activity. The this compound ligand can influence the reaction in several ways:

Enantioselectivity : The inherent chirality of the ligand can be transferred to the catalytic process, enabling the asymmetric synthesis of chiral molecules.

Substrate Activation : The metal center can act as a Lewis acid, activating substrates by withdrawing electron density.

Redox Activity : For transition metals, the ligand environment can tune the metal's redox potential, making it suitable for specific oxidation or reduction reactions.

Table 2: Catalytic Performance of Selected Histidine-Metal Complexes in Cyclohexene Oxidation

Metal IonPrimary Product(s)Selectivity (%)Reference
Mo(VI)Cyclohexene oxideHigh researchgate.net
V(V)Cyclohexen-1-ol, Cyclohexen-1-oneModerate researchgate.net
Fe(III)Cyclohexen-1-ol, Cyclohexen-1-oneLow researchgate.net
Cu(II)Not specifiedNot specified researchgate.net

Note: Data is based on studies of generic histidine-metal complexes and is illustrative of the potential catalytic activity for tosyl-histidine complexes.

Bio-inspired Catalysis Drawing from Histidine's Enzymatic Roles

The structure of this compound makes it an ideal model for developing bio-inspired catalysts that mimic the function of natural enzymes. Enzymes achieve remarkable rate accelerations and specificities by precisely positioning functional groups within an active site. Histidine is one of the most common amino acids found in these active sites. catalysis.blog

One of the most famous roles of histidine is as a key component of the "catalytic triad" in serine proteases like trypsin and chymotrypsin (B1334515). nih.gov In this arrangement, a histidine residue acts as a general base, abstracting a proton from a serine hydroxyl group. wikipedia.org This makes the serine a potent nucleophile capable of attacking a peptide bond. This compound contains the essential imidazole group to perform this proton-shuttling function.

By incorporating this molecule into larger synthetic scaffolds or polymers, it is possible to create "artificial enzymes" or "synzymes." The tosyl group serves a role analogous to the protein backbone, providing a defined structural and electronic environment that modulates the reactivity of the imidazole ring. This approach seeks to replicate the efficiency of natural enzymes in smaller, more robust, and chemically versatile systems. The ultimate goal is to design catalysts that operate under mild, environmentally friendly conditions (e.g., in water at neutral pH), mirroring their biological counterparts. rsc.org

Q & A

Basic Research Questions

Q. How is N-[(4-Methylphenyl)sulfonyl]histidine synthesized and characterized in research settings?

  • Methodological Answer : The compound is synthesized via sulfonylation of histidine derivatives using 4-methylbenzenesulfonyl chloride under basic conditions. Key steps include protecting the amino group of histidine, followed by nucleophilic substitution. Characterization involves melting point analysis, IR spectroscopy (to confirm sulfonamide C=O and N–H stretches), and NMR spectroscopy (to verify aromatic protons from the tosyl group and histidine backbone). For derivatives, high-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition .

Q. What analytical techniques are critical for confirming the structure of this compound derivatives?

  • Methodological Answer :

  • X-ray crystallography : Resolves molecular conformation, including torsion angles and hydrogen-bonding networks (e.g., Hirshfeld surface analysis for intermolecular interactions) .
  • Chromatography : Reverse-phase HPLC with UV detection ensures purity, using mobile phases like methanol/sodium acetate buffer (65:35 v/v) adjusted to pH 4.6 .
  • Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify substituent effects (e.g., chemical shifts for sulfonyl-attached protons at δ 7.2–7.8 ppm) .

Advanced Research Questions

Q. How can molecular docking studies predict the inhibitory potential of this compound against viral proteins?

  • Methodological Answer : Docking software (e.g., Glide) evaluates binding affinity to viral targets like influenza A NS1 RNA-binding domain. Critical parameters include:

  • Scoring metrics : Glide scores (e.g., –8.2 for high-affinity hits) and interaction analysis (hydrogen bonds with Arg38/Asp39, π-cation contacts with Arg19/Arg35) .
  • Validation : Molecular dynamics simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating robust binding .

Q. What methodological approaches assess enzyme inhibition efficacy (e.g., α-glucosidase, acetylcholinesterase) of sulfonamide-modified histidine derivatives?

  • Methodological Answer :

  • In vitro assays :
  • α-Glucosidase inhibition : Measure IC50_{50} using p-nitrophenyl-α-D-glucopyranoside as substrate, with acarbose as a positive control. Triplicate experiments ensure reproducibility (e.g., IC50_{50} = 12.8 ± 0.5 µM for potent derivatives) .
  • Acetylcholinesterase inhibition : Ellman’s method quantifies thiocholine production at 412 nm, with donepezil as a reference .
  • SAR analysis : Electron-withdrawing substituents (e.g., nitro groups) on the phenyl ring enhance inhibition by stabilizing enzyme-ligand interactions .

Q. How do structural modifications influence the bioactivity of this compound-based compounds?

  • Methodological Answer :

  • Spirocyclic derivatives : Introducing benzodioxin rings (e.g., 1-oxaspiro[4.5]deca-6,9-dien-8-one) improves metabolic stability. Synthesis involves oxidative cyclization with [bis(trifluoroacetoxy)iodo]benzene (PIFA) at 0°C, yielding stereoisomers resolved via recrystallization .
  • Substituent effects : Methyl groups on the sulfonylphenyl moiety enhance lipophilicity (logP >2.5), correlating with improved blood-brain barrier penetration in acetylcholinesterase inhibitors .

Data Contradictions and Resolution

  • Docking vs. Experimental IC50_{50} : Some derivatives with high Glide scores exhibit weaker inhibition due to solvation effects or conformational flexibility. Mitigate by combining docking with free-energy perturbation (FEP) calculations .
  • Stereochemical Outcomes : Spirocyclic syntheses yield mixed stereoisomers; chiral HPLC or enzymatic resolution ensures enantiopurity for consistent bioactivity .

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